Ginnalin A

Catalog No.
S618232
CAS No.
M.F
C20H20O13
M. Wt
468.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginnalin A

Product Name

Ginnalin A

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C20H20O13

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1

InChI Key

IGKWMHUOBKCUQU-LTCOOKNTSA-N

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Synonyms

ginnalin A

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Ginnalin A (Acertannin) is a highly purified di-galloyl 1,5-anhydro-D-glucitol derivative primarily sourced from the Acer (maple) genus. Structurally defined by two 3,4,5-trihydroxybenzoic acid (galloyl) moieties esterified at the 2- and 6-positions of its carbohydrate core, it serves as a premium reference standard and active pharmaceutical ingredient (API) precursor [1]. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, analytical-grade Ginnalin A provides a reproducible baseline for high-throughput screening in metabolic and oncological models. Its symmetrical molecular architecture confers distinct physicochemical advantages, notably enhanced aqueous stability and potent electron-donating capacity, making it a highly desirable candidate for advanced formulation development and targeted enzyme inhibition assays[2].

Procurement of crude maple extracts or generic gallotannin mixtures introduces unacceptable matrix effects and irreproducibility in quantitative bioassays. While buyers might consider substituting Ginnalin A with its mono-galloyl analogs (Ginnalin B or Ginnalin C) to reduce costs, this substitution fundamentally compromises performance; the lack of a second galloyl group drastically reduces target binding affinity, specifically in α-glucosidase inhibition and ROS scavenging[1]. Furthermore, attempting to substitute Ginnalin A with common, low-cost antioxidants like ascorbic acid (Vitamin C) or Trolox fails in long-term aqueous formulations. These asymmetric standard antioxidants are highly prone to rapid oxidative degradation, whereas the symmetrical di-galloyl structure of Ginnalin A ensures an extended functional half-life and sustained stability under assay conditions[2].

Quantifiable α-Glucosidase Inhibition vs. Standard Therapeutics

In in vitro models of carbohydrate hydrolysis, the di-galloylated structure of Ginnalin A and its direct analogs demonstrates profound inhibitory control over α-glucosidase, significantly outperforming clinical standards. While the widely used baseline inhibitor Acarbose exhibits an IC50 of approximately 141.6 μM, di-galloylated 1,5-anhydro-D-glucitol derivatives achieve IC50 values in the 20.5–48.3 μM range, with some specific assay conditions yielding even lower micromolar potencies [1]. Furthermore, mono-galloyl analogs (Ginnalin B/C) show markedly weaker inhibition, proving that the dual galloyl substitution is non-negotiable for maximum efficacy [2].

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data20.5–48.3 μM (Di-galloyl derivatives)
Comparator Or BaselineAcarbose (IC50 = 141.6 μM) and Mono-galloyl analogs (>127 μM)
Quantified DifferenceUp to 7-fold higher potency than Acarbose; significantly stronger than mono-galloyl forms
ConditionsIn vitro α-glucosidase enzyme kinetic assay

Buyers developing novel anti-diabetic formulations must procure the di-galloyl Ginnalin A to achieve the necessary binding affinity that standard acarbose or mono-galloyl extracts cannot provide.

Formulation Stability and Degradation Resistance vs. Ascorbic Acid

A critical failure point for conventional antioxidants in aqueous formulations is rapid oxidative degradation. Ginnalin A overcomes this through its symmetrical molecular architecture, featuring two 3,4,5-trihydroxybenzoic acid moieties. Comparative stability profiling demonstrates that Ginnalin A maintains its structural integrity and radical scavenging capacity significantly longer than asymmetric benchmarks like L-ascorbic acid, Trolox, and free gallic acid [1]. In ABTS+ radical scavenging assays, Ginnalin A not only matched but frequently exhibited lower IC50 values than L-ascorbic acid, without the associated rapid degradation curve [1].

Evidence DimensionStructural stability and ABTS+ radical scavenging
Target Compound DataHigh symmetry confers resistance to degradation; equivalent/lower IC50 for ABTS+
Comparator Or BaselineL-ascorbic acid and Trolox (rapid degradation due to asymmetry)
Quantified DifferenceExtended functional half-life with matched or enhanced ROS scavenging potency
ConditionsAqueous solution stability and ABTS+ radical scavenging assay

Procurement teams sourcing antioxidants for cosmetics or liquid pharmaceuticals should prioritize Ginnalin A to solve shelf-life and degradation issues inherent to Vitamin C.

Enhanced Cytotoxicity in Oncology Models vs. Mono-Galloyl Analogs

When selecting gallotannins for oncology research, the degree of galloylation directly dictates apoptotic and cell cycle arrest efficacy. Ginnalin A has been quantitatively determined to be significantly more effective than its mono-galloyl counterparts (Ginnalin B and C) against human colon tumorigenic cells (HCT-116) and breast cancer cells (MCF-7) [1]. Specifically, purified Ginnalin A induces S-phase cell cycle arrest and exhibits potent preventive activity against colon cancer lines with IC50 values of 24.8 μM (HCT116) and 22.0 μM (SW480)[2].

Evidence DimensionIn vitro cytotoxicity (IC50) and cell cycle arrest
Target Compound DataIC50 = 22.0 - 24.8 μM (HCT116, SW480)
Comparator Or BaselineGinnalin B and Ginnalin C (Mono-galloyl analogs)
Quantified DifferenceGinnalin A is strictly required for high efficacy; B and C show inferior cytotoxic profiles
ConditionsHuman colon (HCT-116/SW480) and breast (MCF-7) cancer cell line assays

Researchers designing anti-cancer screening panels must procure the di-galloyl Ginnalin A, as substituting with cheaper mono-galloyl analogs will result in false negatives or weak assay signals.

Development of Next-Generation α-Glucosidase Inhibitors

Because Ginnalin A demonstrates up to a 7-fold higher potency than standard acarbose [1], it is the ideal starting material for pharmaceutical companies developing novel type 2 diabetes interventions. Its defined di-galloyl structure provides a reliable baseline for structure-activity relationship (SAR) studies that crude maple extracts cannot support.

High-Stability Cosmetic and Dermatological Formulations

For formulators struggling with the rapid oxidation and discoloration of L-ascorbic acid in aqueous serums, Ginnalin A offers a highly stable, symmetrical alternative [2]. It should be procured for premium anti-aging and ROS-scavenging topicals where extended shelf-life and sustained radical scavenging are critical to product performance.

Standardized Nrf2 Pathway and Oncology Modeling

In industrial oncology screening, reproducibility is paramount. Ginnalin A's stronger cytotoxicity against HCT-116 and MCF-7 lines compared to Ginnalin B and C makes it the mandatory choice for assays targeting S-phase cell cycle arrest and Nrf2 pathway activation [3]. Procuring the pure di-galloyl form ensures robust, reproducible assay windows.

XLogP3

-0.3

Dates

Last modified: 02-18-2024

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